tert-Butyl (3-amino-2-methylphenyl)carbamate
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Overview
Description
Tert-Butyl (3-amino-2-methylphenyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Biologically Active Compounds
Tert-butyl (3-amino-2-methylphenyl)carbamate derivatives are key intermediates in the synthesis of various biologically active compounds. For instance, Zhao et al. (2017) reported a rapid synthetic method for a compound that is crucial in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. This process demonstrates the importance of such intermediates in pharmaceutical synthesis, showcasing an optimized method with an 81% total yield over three steps (Zhao et al., 2017).
Catalysis and Chemical Transformations
Research by Wang et al. (2022) highlighted the use of this compound derivatives in photoredox catalysis, enabling the synthesis of 3-aminochromones under mild conditions. This method not only provides access to a broad range of compounds but also exemplifies the role of tert-butyl carbamate derivatives in facilitating innovative catalytic reactions (Wang et al., 2022).
Material Science Applications
In material science, this compound derivatives are utilized for modifying material properties. Li et al. (2006) discussed the use of aqueous phosphoric acid for the deprotection of tert-butyl carbamates, showcasing the mild and selective conditions favorable for synthesizing materials with specific functional groups intact. This research is particularly relevant for the development of novel materials and chemical modifications where preserving the integrity of sensitive functional groups is crucial (Li et al., 2006).
Safety and Hazards
Mechanism of Action
Tert-Butyl (3-amino-2-methylphenyl)carbamate, also known as (3-AMINO-2-METHYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER, is a compound with a variety of potential applications in the field of biochemistry.
Target of Action
Properties
IUPAC Name |
tert-butyl N-(3-amino-2-methylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8-9(13)6-5-7-10(8)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBGTBRWZRCMJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443759 |
Source
|
Record name | tert-Butyl (3-amino-2-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179898-27-2 |
Source
|
Record name | tert-Butyl (3-amino-2-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 179898-27-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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